1,2-Dideoxy-1-phenyl-beta ribofuranose
Description
Historical Context of Dideoxy Sugar Analogs in Chemical Research
The journey of dideoxy sugar analogs is deeply intertwined with the development of antiviral and anticancer therapies. The foundational understanding of nucleic acid chemistry revealed that the 2'-deoxyribose sugar is a fundamental component of DNA. This led to the hypothesis that modifications at the 2' and 3' positions of the sugar ring could interfere with DNA replication processes. This concept was famously exploited in the development of dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group necessary for phosphodiester bond formation, thereby acting as chain terminators in DNA synthesis. This principle not only revolutionized DNA sequencing with the Sanger method but also laid the groundwork for a new class of therapeutic agents. ymdb.ca The success of early nucleoside analogs like zidovudine (B1683550) (AZT) in combating HIV spurred extensive research into a wide array of dideoxy sugar derivatives, each with unique substitutions aimed at enhancing efficacy, selectivity, and pharmacokinetic profiles. nih.govduke.edu
Strategic Importance of Ribofuranose Scaffolds in Complex Molecule Synthesis
The ribofuranose ring, a five-membered cyclic sugar, is a cornerstone of vital biological molecules. Its most prominent role is as the structural backbone of ribonucleic acid (RNA), where it alternates with phosphate (B84403) groups. rsc.org This scaffold's inherent chirality and dense functionalization make it an attractive starting point for the synthesis of complex natural products and their analogs. The specific stereochemistry of the hydroxyl groups on the ribofuranose ring dictates the three-dimensional structure of nucleic acids and influences their interactions with proteins and other molecules. nih.govbohrium.com Organic chemists have harnessed the ribofuranose scaffold to construct a diverse range of molecules, leveraging its pre-defined stereocenters to control the architecture of the final product. The ability to selectively modify the hydroxyl groups allows for the introduction of various functionalities, making it a versatile platform for drug discovery and development.
Rationale for Investigating Substituted Dideoxyribofuranoses
The investigation into substituted dideoxyribofuranoses, such as 1,2-Dideoxy-1-phenyl-beta-ribofuranose, is driven by several key factors. The removal of the hydroxyl group at the 2' position, as seen in deoxyribose, enhances the stability of the glycosidic bond against hydrolysis. The further removal of the anomeric hydroxyl group and its replacement with a non-labile substituent, as in 1,2-dideoxy sugars, offers even greater stability.
A particularly important class of such analogs is the C-nucleosides, where the bond between the sugar and the base is a carbon-carbon bond instead of the typical carbon-nitrogen bond found in natural nucleosides. nih.govbohrium.comnih.gov This C-C bond is resistant to enzymatic cleavage by nucleoside phosphorylases, a common metabolic pathway for N-nucleosides. bohrium.com This increased metabolic stability can lead to improved pharmacokinetic profiles and prolonged therapeutic effects. nih.govnih.gov The introduction of a phenyl group at the anomeric position, as in the title compound, creates an aryl C-nucleoside analogue. nih.gov This substitution can influence the molecule's electronic properties, lipophilicity, and potential for pi-stacking interactions with biological targets, making it a compelling candidate for investigating new structure-activity relationships in the quest for novel therapeutic agents. uci.edu The exploration of such substituted dideoxyribofuranoses is therefore a rational approach to developing more robust and effective drugs.
Detailed Research Findings on 1,2-Dideoxy-1-phenyl-beta-ribofuranose
While extensive data on the specific physicochemical properties of 1,2-Dideoxy-1-phenyl-beta-ribofuranose is not widely available in public literature, its synthesis has been reported, providing valuable insights into its creation and characterization.
An efficient synthetic route to this aryl C-nucleoside analogue starts from the readily available 2-deoxy-D-ribose. nih.gov The key steps involve the protection of the hydroxyl groups of 2-deoxy-D-ribose, followed by oxidation to a protected 2-deoxyribonolactone. The crucial carbon-carbon bond formation is achieved through the addition of phenyllithium (B1222949) to this lactone. Subsequent reduction of the resulting hemiketal, followed by deprotection, yields the target compound, 1,2-Dideoxy-1-phenyl-beta-ribofuranose. nih.gov The stereoselective reduction step is critical for obtaining the desired beta-anomer.
Physicochemical Properties (Predicted and Inferred from Related Compounds)
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is expected. |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Spectroscopic Data (Expected)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the phenyl protons, the anomeric proton, and the protons of the ribofuranose ring. The coupling constants between the furanose ring protons would be indicative of the ring's conformation. |
| ¹³C NMR | Resonances for the carbons of the phenyl group and the five carbons of the dideoxyribofuranose ring. The chemical shift of the anomeric carbon would confirm the C-C bond. |
| IR Spectroscopy | Absorption bands for O-H stretching (from the remaining hydroxyl groups), C-H stretching (aromatic and aliphatic), and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
95041-49-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-phenyloxolan-3-ol |
InChI |
InChI=1S/C11H14O3/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11+/m0/s1 |
InChI Key |
LVPXMPVIIAGLBC-HBNTYKKESA-N |
SMILES |
C1C(C(OC1C2=CC=CC=C2)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=CC=CC=C2)CO)O |
Canonical SMILES |
C1C(C(OC1C2=CC=CC=C2)CO)O |
Synonyms |
1,2-dideoxy-1-phenyl-beta ribofuranose 1,2-dideoxy-1-phenyl-beta-D-ribofuranose 1,2-DPRF |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 1,2 Dideoxy 1 Phenyl Beta Ribofuranose
Retrosynthetic Analysis and Synthetic Route Design
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. princeton.edu It involves conceptually breaking down the target molecule into simpler, commercially available precursors. princeton.eduamazonaws.com For 1,2-Dideoxy-1-phenyl-beta-ribofuranose, the primary disconnection is the C1-C bond between the furanose ring and the phenyl group.
The selection of an appropriate starting material is crucial for an efficient synthesis. For ribofuranose analogs, chemists often turn to readily available sugars. The most common precursor for the synthesis of 1,2-Dideoxy-1-phenyl-beta-ribofuranose and related analogs is 2-deoxy-D-ribose. nih.govrsc.org Other carbohydrates like D-ribose and L-xylose have also been utilized as starting points for the synthesis of various C-nucleosides. nih.govgoogle.com These starting materials require appropriate protection of hydroxyl groups to ensure regioselectivity in subsequent reactions.
Table 1: Common Starting Materials for Ribofuranose Analog Synthesis
| Starting Material | Rationale for Use |
|---|---|
| 2-Deoxy-D-ribose | Directly provides the 2-deoxy scaffold of the target molecule. nih.govrsc.org |
| D-Ribose | A common and inexpensive starting sugar. google.com |
| L-Xylose | Can be converted to key ribofuranosyl intermediates through a multi-step synthesis. nih.gov |
The core strategic disconnection for 1,2-Dideoxy-1-phenyl-beta-ribofuranose targets the bond between the anomeric carbon (C1) of the ribofuranose ring and the phenyl group. This leads to two primary synthons: a furanosyl electrophile (or a precursor) and a phenyl nucleophile.
Disconnection Strategy: C(sp³)-C(sp²) bond cleavage.
Synthons: A furanosyl cation equivalent and a phenyl anion equivalent.
Reagent Equivalents:
Furanosyl component: This can be a protected 2-deoxyribonolactone, a glycosyl halide, or another sugar derivative with a suitable leaving group at the anomeric position. nih.govnih.gov
Phenyl component: Typically an organometallic reagent such as phenyllithium (B1222949) or a phenyl Grignard reagent. nih.govacs.org
This retrosynthetic approach leads to key synthetic intermediates. A common and effective route involves the use of a protected 2-deoxyribonolactone . This lactone serves as a key intermediate that can be attacked by a phenyl nucleophile. The resulting lactol is then stereoselectively reduced to furnish the desired β-anomer. nih.gov Another intermediate strategy involves using a protected 1-halo-2-deoxyribofuranose, which can react with organometallic reagents. acs.org
Glycosylation Strategies for C1-Phenyl Linkage Formation in Ribofuranose Systems
The formation of the C-C bond at the anomeric center is the pivotal step in the synthesis. Several strategies have been developed to achieve this transformation with control over stereochemistry.
The addition of potent carbon nucleophiles, such as organolithium or Grignard reagents, to electrophilic sugar derivatives is a direct method for forming C-glycosidic bonds. researchgate.net
An efficient synthesis of 1,2-dideoxy-beta-1-phenyl-D-ribofuranose utilizes the addition of phenyllithium to a protected 2-deoxyribonolactone. nih.gov This reaction forms an intermediate hemiketal (a lactol), which is subsequently reduced. This approach has proven effective for creating aryl C-nucleosides. nih.govrsc.org Similarly, the reaction of glycosyl halides with phenyllithium has been reported for the arylation of sugars. acs.org While highly reactive, these organometallic reagents can sometimes lead to challenges in controlling stereoselectivity at the anomeric position. researchgate.net
Table 2: Examples of Organometallic Reagents in C-Glycosylation
| Reagent | Substrate | Key Feature |
|---|---|---|
| Phenyllithium | Protected 2-deoxyribonolactone | Direct addition to the carbonyl group to form a lactol intermediate. nih.gov |
| Phenyllithium | Glycosyl Halide | Nucleophilic substitution at the anomeric carbon. acs.org |
Lewis acids are frequently employed in glycosylation reactions to activate the sugar donor, typically by facilitating the formation of an oxocarbenium ion intermediate. tandfonline.comthieme-connect.de This highly reactive species is then attacked by the nucleophile.
In the synthesis of 1,2-Dideoxy-1-phenyl-beta-ribofuranose, after the initial addition of phenyllithium to the lactone, a Lewis acid plays a crucial role in the subsequent reduction step. The use of boron trifluoride etherate in conjunction with triethylsilane as a reducing agent selectively produces the desired beta-anomer. nih.gov
More broadly, Lewis acids like tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can promote Friedel-Crafts-type reactions between a sugar derivative (like a glycosyl acetate (B1210297) or halide) and an aromatic compound. researchgate.net Another powerful Lewis acid-catalyzed strategy is the O→C glycoside rearrangement, where a kinetically formed O-glycoside rearranges to the thermodynamically more stable C-glycoside, often with high regioselectivity for the ortho position of a phenol. nih.govresearchgate.net
Radical-based methods offer an alternative pathway to C-glycosides, often proceeding under milder conditions than traditional ionic reactions. nih.govrsc.org The central challenge in this area is the efficient generation of a glycosyl radical at the anomeric position. nih.gov
While furanosyl bromides, especially 2-deoxy derivatives, are often too unstable for this purpose, modern methods have found solutions. nih.gov One innovative approach involves the photoredox-catalyzed fragmentation of a redox-active glycosyl ester. This process generates a furanosyl radical via CO₂ extrusion, which can then be coupled with various partners. nih.gov Although primarily demonstrated for C-acyl furanosides, these products are versatile intermediates for other C-glycosides. nih.gov Another strategy involves the intramolecular cyclization of a radical onto a tethered acceptor, which has been used to stereoselectively synthesize C-furanosides. rsc.org These radical methods represent a developing frontier in C-glycoside synthesis.
Stereoselective Installation of the C1-Phenyl Group
The creation of the carbon-carbon bond between the anomeric center of the ribofuranose ring and the phenyl group is a critical step that dictates the stereochemical outcome of the entire synthesis. The primary goal is to achieve high diastereoselectivity in favor of the beta-anomer.
Anomeric Control in Phenyl C-Glycoside Synthesis
The stereoselective synthesis of phenyl C-glycosides, such as 1,2-dideoxy-1-phenyl-beta-ribofuranose, often relies on the nucleophilic addition of an organophenyl reagent to a suitable carbohydrate precursor. nih.gov A key strategy for achieving anomeric control involves the use of a protected 2-deoxyribonolactone. The addition of phenyllithium to this lactone intermediate generates a hemiketal which is then stereoselectively reduced. nih.gov
The reduction of the intermediate lactol is a crucial step for establishing the desired β-configuration. The use of a reducing agent like triethylsilane in the presence of a Lewis acid, such as boron trifluoride etherate, has been shown to selectively produce the beta-anomer. nih.gov This selectivity is attributed to the stereoelectronic effects and the steric hindrance of the protecting groups on the furanose ring, which direct the approach of the hydride to the oxocarbenium ion intermediate from the more accessible alpha-face, resulting in the phenyl group being in the beta-position.
Alternative approaches to C-aryl glycoside synthesis that can offer stereocontrol include Friedel-Crafts type glycosylations and cross-coupling reactions. nih.gov However, for the specific target of 1,2-dideoxy-1-phenyl-beta-ribofuranose, the addition of an organometallic reagent to a lactone has been a successfully employed method. nih.gov
Factors Influencing Diastereoselectivity and Stereochemical Outcomes
Several factors play a significant role in determining the diastereoselectivity of the C-glycosylation reaction. The choice of protecting groups on the ribofuranose precursor is paramount. researchgate.net Bulky protecting groups at the C3 and C5 positions can sterically hinder one face of the furanose ring, thereby directing the incoming nucleophile to the opposite face.
The nature of the electrophilic carbon and the nucleophile are also critical. In the synthesis of 1,2-dideoxy-1-phenyl-beta-ribofuranose, the reaction of phenyllithium with a protected 2-deoxyribonolactone is a key step. nih.gov The subsequent reduction of the anomeric position is where the final stereochemistry is set. The choice of the reducing agent and Lewis acid combination is crucial for high diastereoselectivity. nih.gov
The table below summarizes factors that influence the stereochemical outcome in the synthesis of C-aryl ribofuranosides.
| Factor | Influence on Stereoselectivity | Example |
| Protecting Groups | The steric bulk of protecting groups on the sugar ring can direct the approach of the nucleophile. researchgate.net | The use of silyl (B83357) or benzyl (B1604629) protecting groups can influence the facial selectivity of the reaction. nih.gov |
| Lewis Acid | The choice of Lewis acid can affect the conformation of the intermediate and the stereochemical outcome of the reduction. nih.gov | Boron trifluoride etherate is used to promote the selective formation of the beta-anomer. nih.gov |
| Reducing Agent | The nature of the hydride source in the reduction of the lactol intermediate is critical for stereocontrol. nih.gov | Triethylsilane is an effective reducing agent for achieving high beta-selectivity. nih.gov |
| C2 Substituent | The substituent at the C2 position of the furanose ring can exert significant stereoelectronic effects. nih.gov | The absence of a substituent at the 2-position in 2-deoxyribose derivatives influences the conformational flexibility and the stereochemical outcome. |
Protecting Group Strategies and Deprotection Methodologies in Ribofuranose Synthesis
The selection and manipulation of protecting groups are fundamental to the successful synthesis of 1,2-dideoxy-1-phenyl-beta-ribofuranose. researchgate.net The hydroxyl groups at the C3 and C5 positions of the 2-deoxy-D-ribose starting material must be protected to prevent unwanted side reactions during the introduction of the phenyl group.
Commonly used protecting groups in this context are silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group. These groups are chosen for their stability under the reaction conditions required for C-glycosylation and for their selective removal under mild conditions. jocpr.com For instance, a 3,5-bis-O-(tert-butyldimethylsilyl) protected 2-deoxyribonolactone can be used as the key intermediate. nih.gov
The deprotection step is the final stage of the synthesis, where the protecting groups are removed to yield the target molecule. The choice of deprotection agent depends on the nature of the protecting groups. For silyl ethers like TBDMS, fluoride (B91410) reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly employed.
The table below outlines a typical protecting group strategy for the synthesis of 1,2-dideoxy-1-phenyl-beta-ribofuranose.
| Hydroxyl Group | Protecting Group | Deprotection Reagent |
| C3-OH | tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (TBAF) |
| C5-OH | tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (TBAF) |
Optimization of Reaction Conditions and Yields for 1,2-Dideoxy-1-phenyl-beta-ribofuranose Synthesis
Key to the optimization is the stereoselective reduction step. The use of triethylsilane and boron trifluoride etherate was found to be highly effective in selectively producing the beta-anomer. nih.gov The reaction conditions for each step, including temperature, reaction time, and stoichiometry of reagents, are carefully controlled to ensure high conversion and minimize the formation of byproducts.
The table below presents a summary of a reported synthetic route with corresponding yields for key steps.
| Step | Reactants/Reagents | Product | Yield |
| Protection | 2-Deoxy-D-ribose, TBDMSCl, Imidazole | 3,5-Bis-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribose | High |
| Oxidation | Protected 2-deoxy-D-ribose, Pyridinium dichromate (PDC) | 3,5-Bis-O-(tert-butyldimethylsilyl)-2-deoxyribonolactone | High |
| C-Glycosylation | Protected lactone, Phenyllithium | Intermediate hemiketal | Not isolated |
| Reduction | Intermediate hemiketal, Triethylsilane, Boron trifluoride etherate | Protected 1,2-dideoxy-1-phenyl-beta-ribofuranose | Selective for β-anomer |
| Deprotection | Protected product, TBAF | 1,2-Dideoxy-1-phenyl-beta-ribofuranose | High |
| Overall Yield | 1,2-Dideoxy-1-phenyl-beta-ribofuranose | 27% nih.gov |
This optimized route provides a practical and efficient method for the synthesis of 1,2-dideoxy-1-phenyl-beta-ribofuranose, a valuable compound for further chemical and biological studies. nih.govsonar.chacs.org
Chemical Reactivity and Transformation of 1,2 Dideoxy 1 Phenyl Beta Ribofuranose
Reactivity at the Ribofuranose Ring System
The ribofuranose portion of the molecule contains secondary hydroxyl groups at the C3 and C5 positions, which are the primary sites for chemical modification on the sugar skeleton.
The two secondary hydroxyl groups at C3 and C5 offer opportunities for selective functionalization, such as acylation and silylation. The selectivity of these reactions is typically governed by steric hindrance and the relative nucleophilicity of the hydroxyl groups.
Acylation: Selective acylation can be achieved by controlling reaction conditions and reagent stoichiometry. Due to potentially lower steric hindrance, the C5-hydroxyl group is often more reactive towards bulky acylating agents than the C3-hydroxyl group. However, catalyst-controlled selective acylations on similar carbohydrate structures have been developed. For instance, carbene-catalyzed systems have demonstrated the ability to selectively acylate specific hydroxyl groups, even in the presence of others, by exploiting subtle electronic and steric differences through the formation of acyl azolium intermediates. nih.gov
Silylation: Silylation is a common method for protecting hydroxyl groups. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) can be used. The C5-hydroxyl is generally expected to react faster than the C3-hydroxyl with bulky silylating agents due to steric accessibility. Catalytic methods for silylation, including those using iridium or rhodium complexes, can offer high selectivity for C-H bond silylation, but for O-silylation, traditional base-mediated approaches are standard. escholarship.org Copper-catalyzed silylation has also been explored for different substrates. rsc.org The choice of silylating agent and reaction conditions allows for the preparation of selectively protected derivatives, which are crucial intermediates for further synthesis.
| Transformation | Reagent(s) | Typical Site of Reaction | Controlling Factors |
| Mono-Acylation | Acyl chloride (1 eq.), Pyridine | C5-OH | Steric hindrance, Nucleophilicity |
| Mono-Silylation | TBDMSCl (1 eq.), Imidazole | C5-OH | Steric hindrance |
| Di-Acylation | Acyl chloride (>2 eq.), Pyridine | C3-OH and C5-OH | Reagent Stoichiometry |
| Di-Silylation | TBDMSCl (>2 eq.), Imidazole | C3-OH and C5-OH | Reagent Stoichiometry |
This table presents expected outcomes based on general principles of carbohydrate chemistry.
The dideoxyribofuranose skeleton is relatively resistant to oxidation under mild conditions due to the absence of a hemiacetal functionality. However, the secondary alcohols can be oxidized to ketones under forcing conditions using reagents like chromium trioxide or Swern/Dess-Martin oxidation protocols. Oxidation of the C3-hydroxyl would yield the corresponding 3-keto derivative, 1,2,5-trideoxy-1-phenyl-beta-D-glycero-pent-3-ulofuranose.
Reduction reactions are less common on the saturated ribofuranose skeleton itself. However, if an unsaturated derivative were formed (e.g., through elimination), the resulting double bond could be reduced. For instance, the selective reduction of carbon-carbon double bonds conjugated with electron-withdrawing groups can be achieved using reagents like sodium borohydride. nih.gov The synthesis of related 5-deoxy-D-ribofuranose derivatives often involves a key reduction step to deoxygenate a sulfonyloxy ester at the C5 position using hydride reagents. researchgate.net
Transformations Involving the C1-Phenyl Moiety
The phenyl ring is an aromatic system and is susceptible to electrophilic substitution. Furthermore, if converted to a suitable derivative (e.g., a halide), it can participate in a variety of metal-catalyzed cross-coupling reactions.
The ribofuranosyl substituent acts as an electron-donating group, thereby activating the phenyl ring towards electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions.
Halogenation: Bromination of the phenyl ring can be readily achieved. Studies on the bromination of phenyl tetraacylglucosides, a closely related system, confirm this reactivity pattern. acs.org Using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield a mixture of 2-bromo-, 4-bromo-, and 2,4-dibromo-phenyl derivatives.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (NO₂), primarily at the para position due to the steric bulk of the sugar moiety, to yield 1,2-dideoxy-1-(4-nitrophenyl)-beta-ribofuranose. The ortho positions are less favored due to steric hindrance from the adjacent sugar ring.
| Reaction | Reagent(s) | Major Product(s) | Directing Influence |
| Bromination | Br₂, FeBr₃ | 1-(4-bromophenyl)- and 1-(2-bromophenyl)- derivatives | ortho, para-directing |
| Nitration | HNO₃, H₂SO₄ | 1-(4-nitrophenyl)- derivative | ortho, para-directing (sterically hindered ortho) |
The halogenated derivatives produced via electrophilic aromatic substitution are valuable substrates for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this context. mdpi.com
Suzuki-Miyaura Coupling: A 1-(4-bromophenyl) derivative can be coupled with a wide range of aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄). nih.govlibretexts.org This reaction is a powerful tool for synthesizing biaryl or styrenyl C-glycosides.
Heck Coupling: The Heck reaction allows for the coupling of the aryl halide with alkenes. ffame.orgtandfonline.comacs.org For example, reacting 1-(4-iodophenyl)-1,2-dideoxy-beta-ribofuranose with an alkene like methyl acrylate, using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base, would attach a 3-methoxycarbonyl-vinyl group to the phenyl ring. tandfonline.comresearchgate.net
Ring Opening and Rearrangement Reactions of the Dideoxyribofuranose System
While the C-glycosidic bond is robust, the furanose ring itself can undergo cleavage under specific, typically harsh, conditions.
Acid-catalyzed ring-opening can occur upon treatment with strong acids. libretexts.orgkhanacademy.org The mechanism involves protonation of the ring oxygen atom (O4), making it a better leaving group. youtube.commasterorganicchemistry.comyoutube.com Subsequent nucleophilic attack at either C1 or C4 can lead to ring cleavage. Attack at C1 would be disfavored due to the stability of the C-C glycosidic bond. Attack by a nucleophile (e.g., water or an alcohol from the solvent) at C4 would break the C4-O4 bond, leading to an acyclic, dihydroxy-ether derivative. This process is generally less facile for C-glycosides compared to O-glycosides.
Intramolecular rearrangements are also a known class of reactions for C-glycosides, though they often occur under specific synthetic conditions rather than as a general reactivity pattern of the final compound. nih.gov For instance, certain rearrangements can be used as a strategy in the synthesis of C-glycosides themselves.
Stability and Degradation Pathways Under Various Chemical Conditions
The C-C glycosidic bond in 1,2-Dideoxy-1-phenyl-beta-ribofuranose imparts a notable resistance to cleavage under conditions that would readily hydrolyze the C-N bond of traditional N-nucleosides. This stability is a key feature of C-aryl glycosides.
Forced degradation studies, which subject a compound to more severe conditions than accelerated stability testing, are instrumental in elucidating its intrinsic stability and potential degradation pathways. medcraveonline.comnih.govpharmtech.com These studies typically involve exposure to stress conditions such as high and low pH, elevated temperatures, oxidative reagents, and light to provoke degradation. sgs.comresearchgate.net While specific quantitative data for the forced degradation of 1,2-Dideoxy-1-phenyl-beta-ribofuranose is not extensively detailed in publicly available literature, the general principles of C-nucleoside stability provide a framework for understanding its behavior.
Acidic Conditions:
Under acidic conditions, the glycosidic bond of N-nucleosides is susceptible to hydrolysis. However, the C-C bond in C-nucleosides like 1,2-Dideoxy-1-phenyl-beta-ribofuranose is significantly more resistant to acid-catalyzed cleavage. While specific kinetic data for this particular compound is scarce, the general observation for C-aryl glycosides is a marked increase in stability.
Basic Conditions:
The stability of the glycosidic bond in C-nucleosides also extends to basic conditions. Degradation under alkaline conditions is generally slower compared to N-nucleosides.
Oxidative Conditions:
Exposure to oxidative stress can lead to the degradation of the sugar moiety or the aromatic phenyl ring. While the C-C bond itself is robust, other parts of the molecule can be susceptible to oxidation.
Thermal Stress:
Thermal degradation studies on related phenyl glycosides have shown that the stability is influenced by the substituents on both the sugar and the aglycone.
The following table summarizes the expected stability of 1,2-Dideoxy-1-phenyl-beta-ribofuranose under various stress conditions based on the general properties of C-aryl glycosides. It is important to note that the actual percentage of degradation would need to be determined experimentally.
| Stress Condition | Expected Stability of 1,2-Dideoxy-1-phenyl-beta-ribofuranose | Potential Degradation Pathways |
| Acidic Hydrolysis | High stability due to the robust C-C glycosidic bond. | Minimal cleavage of the glycosidic bond. Potential for side reactions on the phenyl ring or sugar moiety under harsh conditions. |
| Basic Hydrolysis | High stability. | Minimal cleavage of the glycosidic bond. Potential for reactions involving hydroxyl groups on the ribofuranose ring. |
| Oxidation | Moderate stability. | Oxidation of the phenyl ring or the deoxyribose moiety. |
| Photodegradation | Stability is dependent on the photostability of the phenyl group. | Potential for photochemical reactions involving the aromatic ring. |
| Thermal Degradation | High stability at moderate temperatures. | Decomposition at elevated temperatures, potentially involving the sugar and phenyl components. |
It is crucial to perform specific forced degradation studies on 1,2-Dideoxy-1-phenyl-beta-ribofuranose to quantify its stability, identify its specific degradation products, and elucidate its degradation pathways under various stress conditions. Such studies would involve subjecting the compound to controlled stress and analyzing the resulting mixture using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and any degradants formed. sgs.com
Stereochemical Analysis and Conformational Studies of 1,2 Dideoxy 1 Phenyl Beta Ribofuranose
Determination of Anomeric Configuration at C1 of Ribofuranose Analogs
The stereochemistry at the anomeric carbon (C1) is a defining feature of nucleoside analogs, fundamentally influencing their biological activity and molecular recognition. In furanose sugars, the anomeric carbon is the hemiacetal carbon formed during cyclization. reddit.com For aldoses like ribose, this is the C1 position. reddit.com The orientation of the substituent at this center relative to the rest of the sugar ring determines whether the anomer is designated as alpha (α) or beta (β). In the context of D-sugars, the β-anomer has the C1 substituent on the same side of the ring as the CH₂OH group at C4. libretexts.org
The synthesis of C-nucleosides, where the bond between the sugar and the "aglycone" is a carbon-carbon bond, often results in a mixture of α and β stereoisomers at the anomeric carbon. beilstein-journals.org Achieving stereospecificity is a significant goal in synthetic chemistry, as naturally occurring and most biologically active nucleosides are the β-anomers. beilstein-journals.org An efficient synthetic route for 1,2-dideoxy-beta-1-phenyl-D-ribofuranose involves the addition of phenyllithium (B1222949) to a protected 2-deoxyribonolactone, followed by a reduction that selectively produces the β-anomer. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the anomeric configuration. A key technique is the Nuclear Overhauser Effect Spectroscopy (NOESY), which detects spatial proximity between protons. For C-nucleoside analogues, the observation of a strong NOESY correlation between the anomeric proton (H1') and the H4' proton is definitive evidence for a cis relationship, confirming the β-stereochemistry. nih.gov The coupling constants (J-values) between adjacent protons, such as J(H1', H2'), also provide crucial stereochemical information.
| Method | Principle | Application to Anomer Determination |
| Synthesis | Stereoselective reactions aim to control the approach of reagents to favor one anomer over the other. beilstein-journals.org | Use of specific reagents like triethylsilane/boron trifluoride etherate can selectively produce the β-anomer. nih.gov |
| NMR (NOESY) | Measures through-space interactions between protons. A cross-peak indicates close proximity. | A strong interaction between H1' and H4' confirms a β-configuration. nih.gov |
| NMR (J-Coupling) | The magnitude of the coupling constant between vicinal protons depends on the dihedral angle between them. | The value of ³J(H1',H2') can help distinguish between α and β anomers based on their differing dihedral angles in preferred conformations. nih.gov |
Ribofuranose Ring Conformations (e.g., Envelope, Twist) and Pucker Analysis
The five-membered ribofuranose ring is not planar and exists in a dynamic equilibrium of non-planar conformations, a phenomenon known as pseudorotation. These conformations are described as either "envelope" (E), where four atoms are coplanar and the fifth is out of the plane, or "twist" (T), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The specific conformation, or "pucker," is critical as it dictates the relative orientation of the substituents on the ring. unipd.it
The two most common conformational ranges for the ribose moiety are the North (N) and South (S) conformations. unipd.it
North (N) conformation: Characterized by a C3'-endo pucker (C3' atom is displaced on the same side as the C5' substituent).
South (S) conformation: Characterized by a C2'-endo pucker (C2' atom is displaced on the same side as the C5' substituent).
The specific pucker can be determined from the coupling constants of the furanose ring protons in ¹H NMR spectra. nih.gov According to the Karplus relationship, the J-value between vicinal protons is dependent on the dihedral angle between them. By analyzing the full set of coupling constants, the preferred conformation in solution can be deduced. For example, a small J(H3', H4') value is often indicative of a C2'-endo conformation. nih.gov
| Conformation Type | PDB Abbreviation | Description | Key Atom Displacement |
| Envelope | E | Four atoms are coplanar, one is out of plane. | C2' or C3' |
| Twist | T | Two adjacent atoms are displaced on opposite sides of a plane. | C2' and C3' |
Influence of C1-Phenyl Substitution on Ribofuranose Ring Conformation
The introduction of a bulky phenyl group at the C1 position significantly influences the conformational equilibrium of the ribofuranose ring. The electronic nature and steric bulk of the aglycone (in this case, the phenyl group) can dictate the preferred pucker of the sugar moiety. acs.org
Chiroptical Properties and Their Elucidation
As a chiral molecule, 1,2-dideoxy-1-phenyl-beta-ribofuranose interacts with plane-polarized light, a property that can be studied using techniques like electronic circular dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light, providing information about the molecule's absolute configuration and conformation in solution. researchgate.net
The chiroptical response of a C-nucleoside analog is a composite of contributions from the chiral sugar moiety and any chromophores present, such as the phenyl group. The phenyl group itself is not chiral, but its electronic transitions become chirally perturbed by the asymmetric environment of the ribofuranose ring, resulting in a measurable ECD spectrum.
The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the molecule's three-dimensional structure, including the anomeric configuration and the ribose ring pucker. researchgate.netresearchgate.net Theoretical calculations, often using density functional theory (DFT), can be employed to predict ECD spectra for different possible conformations. nih.gov By comparing the experimentally measured spectrum with the calculated spectra, the predominant conformation in solution can be confidently assigned. This provides a powerful link between the molecule's chiroptical properties and its detailed stereochemical and conformational features.
Advanced Spectroscopic and Structural Characterization Methodologies for 1,2 Dideoxy 1 Phenyl Beta Ribofuranose
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete covalent framework and ascertain the relative stereochemistry of the molecule.
A suite of 2D NMR experiments is employed to establish the structural architecture of 1,2-Dideoxy-1-phenyl-beta-ribofuranose. Each technique provides a unique layer of information by correlating different nuclei through chemical bonds or through space. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). princeton.edu For the ribofuranose ring, COSY would reveal correlations between H1' and the protons at C2', H2' protons with H1' and H3', H3' with H2' protons and H4', and H4' with H3' and the H5' protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (¹J coupling). youtube.com This allows for the unambiguous assignment of each carbon atom in the ribofuranose ring and the phenyl group that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, ⁴J coupling). youtube.com It is crucial for connecting different parts of the molecule. For instance, the anomeric proton (H1') would show a correlation to carbons in the phenyl ring, confirming the C-C glycosidic bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly vital for determining stereochemistry. For the β-anomer, a NOESY spectrum would show a cross-peak between the anomeric proton (H1') and the H4' proton, as they are on the same face of the furanose ring.
| Technique | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies adjacent protons (e.g., H1'-H2', H3'-H4'). |
| HSQC | ¹H ↔ ¹³C (1-bond) | Links each proton to its directly attached carbon (e.g., H1'-C1'). |
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Establishes long-range connectivity (e.g., H1' to phenyl C2/C6). |
| NOESY | ¹H ↔ ¹H (through space) | Confirms stereochemistry, such as the β-configuration via H1'-H4' proximity. |
The conformation of the five-membered furanose ring is flexible and can be described by a pseudorotational cycle, with two major conformational regions often referred to as North (N-type) and South (S-type). nih.gov The analysis of proton chemical shifts (δ) and, more importantly, the three-bond proton-proton coupling constants (³JHH), provides deep insight into the preferred ring pucker in solution.
For β-d-ribofuranosides, the coupling constants of the furanose ring protons are highly informative. nih.gov The value of J₁,₂ and J₃,₄ are particularly sensitive to the dihedral angles between the corresponding protons, which are in turn dictated by the ring's conformation. nih.gov In many furanoside systems, a small J₁,₂ value is characteristic of the β-anomeric configuration. The equilibrium between N- and S-type conformers can be estimated based on these coupling constants. The anomeric effect also plays a significant role in determining the conformational preferences of the furanose ring. nih.govnih.gov
| Proton | Typical Chemical Shift (ppm) | Coupling Constant (Hz) | Significance |
|---|---|---|---|
| H1' | ~4.5 - 5.5 | J₁,₂' | Anomeric configuration and ring pucker. |
| H2'a, H2'b | ~1.8 - 2.5 | J₂,₁', J₂,₃' | Dihedral angles related to ring conformation. |
| H3' | ~3.9 - 4.5 | J₃,₂', J₃,₄' | Provides data on the C2'-C3'-C4' portion of the ring. |
| H4' | ~3.8 - 4.2 | J₄,₃', J₄,₅' | Key for determining ring pucker and sidechain orientation. |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of 1,2-Dideoxy-1-phenyl-beta-ribofuranose (C₁₁H₁₄O₃). By comparing the experimentally measured exact mass with the theoretically calculated mass, HRMS serves as a definitive confirmation of the elemental composition of the molecule. ub.edu
| Molecular Formula | Calculated Exact Mass | Typical Experimental Mass | Ion Type |
|---|---|---|---|
| C₁₁H₁₄O₃ | 210.0943 | ~210.0945 | [M]⁺ or [M+H]⁺, [M+Na]⁺ |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information. For 1,2-Dideoxy-1-phenyl-beta-ribofuranose, characteristic fragmentation pathways would likely include:
Cleavage of the C1'-C1 (phenyl) bond, leading to fragments corresponding to the phenyl group and the sugar moiety.
Sequential loss of water molecules (H₂O) from the sugar ring.
Fragmentation within the furanose ring itself, leading to characteristic smaller ions.
These fragmentation patterns serve as a molecular fingerprint, helping to confirm the identity of the compound and distinguish it from isomers. pensoft.net
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comcarleton.edu This technique provides definitive, high-precision data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. creative-biostructure.com
For the closely related compound 1-Deoxy-1-phenyl-β-d-ribofuranose, a crystal structure analysis revealed an S-type sugar pucker. This conformation places the phenyl ring in a sterically favorable pseudoequatorial orientation. The glycosidic torsion angle χ (defined by O4′–C1′–C1–C2) was determined to be -171.7°. This type of detailed structural data, obtainable only through X-ray diffraction, is invaluable for understanding intermolecular interactions in the solid state and serves as a benchmark for computational and solution-state conformational studies. carleton.edu
| Structural Parameter | Observed Value | Structural Implication |
|---|---|---|
| Sugar Pucker | S-type | Defines the conformation of the furanose ring. |
| Phenyl Ring Orientation | Pseudoequatorial | Indicates a sterically favored, low-energy conformation. |
| Glycosidic Torsion Angle (χ) | -171.7° | Describes the rotation around the C-glycosidic bond. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules by identifying their constituent functional groups. arxiv.orgkurouskilab.com These techniques probe the vibrational motions of atoms within a molecule, which are quantized and correspond to specific energy levels. nih.gov Infrared spectroscopy measures the absorption of infrared radiation by a molecule, leading to transitions between vibrational states. vscht.cz Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule. researchgate.net The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more comprehensive analysis of molecular structure. kurouskilab.com
For 1,2-Dideoxy-1-phenyl-beta-ribofuranose, vibrational spectroscopy is instrumental in confirming the presence of its key structural features: the phenyl group and the ribofuranose ring. The vibrational spectrum of this compound is a unique fingerprint, with specific bands corresponding to the stretching and bending vibrations of its chemical bonds.
Detailed analysis of the expected vibrational modes for 1,2-Dideoxy-1-phenyl-beta-ribofuranose, based on established group frequencies from the literature, is presented below. Due to the absence of experimentally recorded spectra for this specific molecule in the public domain, the following table represents predicted vibrational frequencies based on the analysis of similar structural motifs.
Table 1: Predicted Vibrational Frequencies for 1,2-Dideoxy-1-phenyl-beta-ribofuranose
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Spectroscopy |
|---|---|---|---|
| 3100 - 3000 | C-H Stretching | Aromatic (Phenyl) | IR, Raman |
| 3000 - 2850 | C-H Stretching | Aliphatic (Ribofuranose) | IR, Raman |
| 1600 - 1585 | C=C Stretching | Aromatic Ring | IR, Raman |
| 1500 - 1400 | C=C Stretching | Aromatic Ring | IR, Raman |
| 1465 - 1440 | C-H Bending (Scissoring) | Methylene (CH₂) | IR |
| 1380 - 1370 | C-H Bending (Rocking) | Methyl (CH₃) | IR |
| 1250 - 1000 | C-O Stretching | Ether (Ribofuranose Ring) | IR |
| 1250 - 1000 | C-H In-plane Bending | Aromatic (Phenyl) | IR (often weak) |
| 1000 - 650 | C-H Out-of-plane Bending | Aromatic (Phenyl) | IR |
The aromatic phenyl group is expected to exhibit several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. vscht.cz Additionally, the carbon-carbon stretching vibrations within the aromatic ring are expected to produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz The aliphatic C-H stretching vibrations from the ribofuranose moiety are anticipated to be observed in the 3000-2850 cm⁻¹ range. vscht.cz
The ribofuranose ring itself will contribute a complex set of vibrations. The C-O stretching of the ether linkage within the furanose ring is expected to give rise to strong bands in the 1250-1000 cm⁻¹ region of the IR spectrum. The various C-H bending modes of the methylene and methine groups in the sugar ring will also be present. Furthermore, low-frequency modes below 400 cm⁻¹, corresponding to ring puckering and other skeletal deformations, are expected to be more prominent in the Raman spectrum. acs.org
It is important to note that the interpretation of vibrational spectra can be complex, and theoretical calculations using methods like Density Functional Theory (DFT) are often employed to provide a more precise assignment of the observed vibrational bands. arxiv.org Such computational approaches can simulate the vibrational spectra and aid in the unambiguous identification of the various vibrational modes of 1,2-Dideoxy-1-phenyl-beta-ribofuranose.
Theoretical and Computational Investigations of 1,2 Dideoxy 1 Phenyl Beta Ribofuranose
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), are widely used in carbohydrate chemistry to accurately determine energies, structures, and other molecular properties. researchgate.netrsc.orgmanchester.ac.uk
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. researchgate.netacs.org A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. This process provides crucial data on bond lengths, bond angles, and dihedral angles.
For a molecule like 1,2-dideoxy-1-phenyl-beta-ribofuranose, DFT calculations would typically employ a hybrid functional, such as B3LYP, and a suitable basis set like 6-31+G* to balance computational cost and accuracy, which has been shown to be effective for hydrogen-bond-rich systems like carbohydrates. researchgate.net The resulting optimized geometry is essential for further computational analysis, including the prediction of spectroscopic parameters and the study of reaction mechanisms.
Illustrative Data Table 1: Predicted Geometric Parameters for 1,2-Dideoxy-1-phenyl-beta-ribofuranose from a Hypothetical DFT Calculation. (Note: The following data is for illustrative purposes only and does not represent published research.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | C1' | C-phenyl | - | 1.51 |
| Bond Length (Å) | O4' | C1' | - | 1.43 |
| Bond Angle (°) | C2' | C1' | C-phenyl | 112.5 |
| Dihedral Angle (°) | H1' | C1' | C2' | H2'' |
A Frontier Molecular Orbital (FMO) analysis specific to 1,2-dideoxy-1-phenyl-beta-ribofuranose has not been reported in the surveyed scientific literature.
FMO theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. wikipedia.org For 1,2-dideoxy-1-phenyl-beta-ribofuranose, FMO analysis could predict the most likely sites for electrophilic and nucleophilic attack, providing insights into its potential interactions with biological targets or reagents. researchgate.netscirp.org
Illustrative Data Table 2: Hypothetical Frontier Molecular Orbital Energies for 1,2-Dideoxy-1-phenyl-beta-ribofuranose. (Note: The following data is for illustrative purposes only and does not represent published research.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Highest Occupied Molecular Orbital |
| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.4 | Energy difference indicating reactivity |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Published molecular dynamics (MD) simulation studies specifically targeting 1,2-dideoxy-1-phenyl-beta-ribofuranose are currently unavailable.
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility and dynamic behavior of a molecule in various environments, such as in solution. For a flexible molecule like a ribofuranose derivative, MD simulations can map the different puckering conformations of the five-membered ring and the orientation of the phenyl group. This information is crucial for understanding how the molecule might bind to a receptor or enzyme. nih.govnih.gov
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
While experimental NMR data is mentioned in the context of its synthesis, specific in silico predictions of NMR chemical shifts for 1,2-dideoxy-1-phenyl-beta-ribofuranose are not found in the literature. nih.gov
Computational methods, particularly DFT, have become powerful tools for predicting NMR spectra. rsc.orgnih.govwikipedia.org By calculating the magnetic shielding tensors of nuclei in a molecule's optimized geometry, it is possible to predict 1H and 13C chemical shifts with a high degree of accuracy. nih.gov These predictions are invaluable for confirming experimentally determined structures and for assigning signals in complex spectra. arxiv.orgrsc.org For 1,2-dideoxy-1-phenyl-beta-ribofuranose, such predictions could help to unambiguously assign the protons and carbons of the furanose ring and the phenyl substituent.
Illustrative Data Table 3: Comparison of Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for 1,2-Dideoxy-1-phenyl-beta-ribofuranose. (Note: The following data is for illustrative purposes only and does not represent published research.)
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C1' | 82.5 | 81.9 |
| C2' | 40.1 | 39.7 |
| C3' | 74.3 | 73.8 |
| C4' | 86.2 | 85.5 |
| C5' | 62.0 | 61.4 |
Reaction Mechanism Studies Using Computational Approaches
There are no specific computational studies on the reaction mechanisms involving 1,2-dideoxy-1-phenyl-beta-ribofuranose in the reviewed literature.
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation of glycosidic bonds. ntu.edu.sguniversiteitleiden.nlnih.gov Using DFT, researchers can model the entire reaction pathway, locating transition states and intermediates. acs.org This allows for the calculation of activation energies, which determine the feasibility and rate of a reaction. For a C-nucleoside like this, computational studies could elucidate the mechanism of its synthesis, for example, the stereoselectivity of the reduction step mentioned in its preparation, or predict its metabolic pathways. nih.govnih.gov
Applications of 1,2 Dideoxy 1 Phenyl Beta Ribofuranose As a Synthetic Intermediate and Building Block
Role in the Synthesis of Modified Nucleosides and Nucleotides
The primary application of 1,2-dideoxy-1-phenyl-beta-ribofuranose is as a foundational scaffold for the synthesis of modified nucleosides. In these molecules, the phenyl group serves as a non-hydrogen bonding base mimic, allowing researchers to probe the structural and functional roles of base stacking and hydrophobic interactions within DNA and RNA structures.
As an aryl C-nucleoside, it is structurally analogous to natural deoxyribonucleosides but with the N-glycosidic bond replaced by a C-C bond. nih.gov This change confers significant resistance to enzymatic cleavage by nucleoside phosphorylases, enhancing the metabolic stability of any subsequent products derived from it. Research has demonstrated efficient methods for its synthesis, starting from precursors like 2-deoxy-D-ribose, to yield the desired beta-anomer selectively. nih.gov
The compound is a key intermediate for producing more complex nucleoside analogues. Once synthesized, the hydroxyl groups at the 3' and 5' positions of the ribofuranose ring are available for further chemical modification, such as phosphorylation to form the corresponding nucleotides. These modified nucleotides can then be incorporated into synthetic oligonucleotides.
Table 1: Key Synthetic Precursors and Methods
| Precursor Molecule | Key Reagents | Outcome | Reference |
|---|---|---|---|
| Protected 2-deoxyribonolactone | 1. Phenyllithium2. Triethylsilane/Boron trifluoride etherate | Selective production of the beta-anomer of 1,2-dideoxy-1-phenyl-D-ribofuranose | nih.gov |
Utility in the Construction of Oligosaccharides and Glycoconjugates
The utility of 1,2-dideoxy-1-phenyl-beta-ribofuranose extends to its incorporation into larger, more complex biomolecules like oligonucleotides. nih.govacs.org Oligonucleotides are short, single-stranded or double-stranded polymers of nucleotides, and introducing a synthetic analogue like the phenyl-ribofuranose serves to modify their properties significantly.
Once the parent compound is converted into a phosphoramidite (B1245037) derivative (a standard procedure in nucleic acid chemistry), it can be integrated into automated oligonucleotide synthesis. The resulting modified oligonucleotide contains a "base" that is hydrophobic and aromatic but incapable of forming the Watson-Crick hydrogen bonds that define the genetic code.
The primary research applications for such modified oligonucleotides include:
Studying DNA/RNA Structure: Investigating the impact of removing a hydrogen-bonding site on helix stability, conformation, and protein-nucleic acid recognition.
Modulating Hydrophobicity: The phenyl group introduces a significant hydrophobic moiety into the nucleic acid structure, which can influence its folding and interaction with other molecules. acs.org
The compound itself is a glycoconjugate, a molecule class where a carbohydrate is linked to a non-sugar chemical species. Its synthesis and subsequent incorporation into an oligonucleotide represent the construction of progressively more complex glycoconjugates designed for specific biochemical investigations. nih.gov
Precursor for the Development of Novel Organic Catalysts and Reagents
The available scientific literature does not prominently feature 1,2-dideoxy-1-phenyl-beta-ribofuranose as a precursor for the development of novel organic catalysts or reagents. While chiral molecules derived from sugars are often used to create chiral ligands for asymmetric catalysis, the primary research focus for this specific compound has remained overwhelmingly in the field of nucleoside chemistry and its application in modifying nucleic acids. Its structure does not lend itself as readily to common catalyst scaffolds as other sugar derivatives might.
Integration into Complex Natural Product Total Synthesis Efforts
There is a lack of documented evidence showing the integration of 1,2-dideoxy-1-phenyl-beta-ribofuranose as a building block in the total synthesis of other complex natural products. While the total synthesis of bioactive natural products is a major field of organic chemistry, this particular phenyl-substituted dideoxyribose appears to be used almost exclusively as a tool for creating synthetic analogues of nucleic acids rather than as an intermediate for assembling other classes of natural products. purdue.eduunimelb.edu.au Its value is derived from its identity as a C-nucleoside analogue, a role that is central to its use rather than as a stepping stone to a different molecular framework.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1,2-Dideoxy-1-phenyl-beta-ribofuranose |
| 2-deoxy-D-ribose |
| Phenyllithium (B1222949) |
| Triethylsilane |
Emerging Research Directions and Future Prospects for Dideoxyribofuranose Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of C-aryl glycosides, including 1,2-dideoxy-1-phenyl-beta-ribofuranose, has traditionally presented challenges, particularly in controlling stereochemistry and achieving high yields. vanderbilt.edu Early methods involved multi-step processes, such as the synthesis from 2,3,5-tri-O-benzyl-D-ribose and phenylmagnesium bromide. vanderbilt.edu However, the demand for more efficient and environmentally benign processes has spurred the development of innovative synthetic strategies.
Recent advances focus on modular or convergent approaches that allow for the flexible combination of sugar and aromatic moieties. beilstein-journals.org One prominent strategy involves the use of D-ribonolactone as a starting material, which can undergo nucleophilic substitution with organometallic aryl reagents. beilstein-journals.org This modularity facilitates the generation of diverse analogues in a more streamlined fashion. beilstein-journals.org
Furthermore, biocatalysis is emerging as a powerful tool for sustainable nucleoside analogue synthesis. rsc.orgnih.gov Enzymatic reactions, often performed in aqueous media under mild conditions, offer high selectivity and reduce the need for toxic reagents and extensive protecting group manipulations, aligning with the principles of green chemistry. mdpi.com While direct biocatalytic synthesis of 1,2-dideoxy-1-phenyl-beta-ribofuranose is not yet established, the development of generalized biocatalytic routes for C-nucleosides represents a significant future opportunity for the field. rsc.orgnih.gov
| Strategy | Description | Advantages | Challenges | References |
|---|---|---|---|---|
| Linear Synthesis | Step-by-step construction of the target molecule from a starting sugar. | Well-established for specific targets. | Often lengthy, low overall yields, requires extensive protecting groups. | vanderbilt.edu |
| Convergent/Modular Synthesis | Coupling of pre-synthesized sugar and (hetero)aryl moieties. | Flexibility, facile generation of diverse analogues, improved efficiency. | Control of anomeric stereoselectivity can be difficult. | beilstein-journals.org |
| Biocatalysis | Use of enzymes (e.g., nucleoside phosphorylases) for glycosidic bond formation. | High selectivity, environmentally friendly, mild reaction conditions. | Enzyme availability and substrate scope can be limited; less explored for C-nucleosides. | rsc.orgmdpi.comelsevierpure.com |
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The defining feature of C-nucleosides like 1,2-dideoxy-1-phenyl-beta-ribofuranose is the C-C glycosidic bond, which is resistant to the enzymatic and chemical cleavage that affects natural N-glycosidic bonds. This inherent stability is a primary driver of their development. Research into reactivity patterns, therefore, often focuses on the functionalization of the sugar and aromatic components rather than the bond itself.
The hydroxyl groups at the 3'- and 5'-positions of the ribofuranose ring are key sites for chemical transformation. These positions are crucial for incorporating the nucleoside analogue into oligonucleotides. The synthesis of the corresponding phosphoramidite (B1245037) derivative allows for its inclusion in solid-phase oligonucleotide synthesis, enabling detailed studies of its effects on DNA or RNA structure and function. vanderbilt.edunih.gov
The phenyl group offers another handle for exploring novel reactivity. Transformations such as electrophilic aromatic substitution could be used to introduce functional groups onto the aromatic ring, thereby modulating its electronic properties, stacking interactions, and potential for hydrogen bonding. These modifications are critical for fine-tuning the behavior of the analogue within a larger biomolecular structure.
Design of Next-Generation Analogues for Specific Chemical Purposes
The structure of 1,2-dideoxy-1-phenyl-beta-ribofuranose makes it an excellent scaffold for designing next-generation analogues for specific applications in chemical biology and materials science. rsc.org A primary application is its use as a non-hydrogen-bonding, hydrophobic base analogue to probe the structure and function of nucleic acids. vanderbilt.edu By replacing a natural base with this analogue, researchers can investigate the role of specific hydrogen bonds and base stacking interactions in processes like DNA duplex stabilization and ribozyme catalysis. vanderbilt.edursc.org
The design of new analogues involves modifying both the sugar and the aromatic moiety.
Aromatic Modifications: Replacing the phenyl ring with other carbocyclic or heterocyclic systems can systematically alter the analogue's size, shape, and electronic character. For instance, the synthesis of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose introduces a potential hydrogen bond acceptor into the aromatic system, providing a different set of interaction properties compared to the purely hydrophobic phenyl group. rsc.org
Sugar Modifications: Alterations to the dideoxyribofuranose ring itself, such as the introduction of substituents at the 2'-position, are a cornerstone of nucleoside analogue design. beilstein-journals.org Such modifications can influence the sugar pucker conformation, which is a critical determinant of nucleic acid structure (e.g., A-form vs. B-form).
These designed analogues serve as powerful tools to create libraries for screening, leading to the discovery of molecules with enhanced metabolic stability or novel bioactivities. rsc.orgnih.gov
| Analogue Type | Modification | Purpose/Application | References |
|---|---|---|---|
| Aromatic System Variant | Replacement of the phenyl group with a 3-pyridyl group. | To investigate changes in base stacking and introduce hydrogen bonding capability. | rsc.org |
| Oligonucleotide Incorporation | Conversion to a phosphoramidite for solid-phase synthesis. | To study the structural and functional effects of an abasic, hydrophobic site in DNA/RNA. | vanderbilt.edu |
| Sugar Ring Modification | Introduction of substituents at various positions on the furanose ring. | To control sugar pucker and influence nucleic acid conformation for therapeutic or diagnostic use. | beilstein-journals.org |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
While laboratory-scale synthesis provides access to novel compounds, scalable production is essential for further development and application. Flow chemistry and automated synthesis are transformative technologies that address the challenges of traditional batch processing. durham.ac.uknih.gov
Flow chemistry offers numerous advantages for nucleoside synthesis, including:
Enhanced Safety: Precise control over temperature and reaction time minimizes risks associated with exothermic reactions or the handling of unstable intermediates. nih.govacs.org
Improved Efficiency and Yield: Superior heat and mass transfer can accelerate reaction rates and improve selectivity, leading to higher yields and purer products. nih.govnih.gov
Scalability: Production can be scaled up by running the system for longer periods ("numbering up") without the need for significant process redevelopment. durham.ac.uknih.gov
The multi-step synthesis of nucleosides is well-suited for integrated flow systems where intermediates are generated and consumed in a continuous stream, often incorporating in-line purification steps. durham.ac.ukresearchgate.net Critical developments, such as flow-based C-glycosylation and cyanation methods, have been established for the scalable preparation of C-nucleoside intermediates. nih.gov
Building on this, automated synthesis platforms, analogous to those used for peptides and oligonucleotides, represent the next frontier. Automated glycan assembly has already been demonstrated for producing complex oligosaccharides, showcasing the potential for rapid and reproducible synthesis of sugar-based molecules. chemrxiv.org Integrating such automated platforms with flow reactors could enable the on-demand synthesis of libraries of dideoxyribofuranose analogues for high-throughput screening and accelerate research in this vital area of chemistry. durham.ac.ukchemrxiv.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
